

Application Note: Quantification of Tetrahydroaldosterone in Human Urine using LC-MS/MS

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Compound of Interest

Compound Name: Tetrahydroaldosterone

Cat. No.: B195565

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Introduction

Tetrahydroaldosterone (THA) is the major metabolite of aldosterone, a mineralocorticoid hormone essential for regulating blood pressure and electrolyte balance. The quantification of urinary **tetrahydroaldosterone** provides a reliable assessment of 24-hour aldosterone secretion, which is critical in the diagnosis and management of conditions such as primary aldosteronism.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for THA quantification due to its high specificity and sensitivity, overcoming the cross-reactivity issues often associated with immunoassays.[1] This application note provides a detailed protocol for the quantification of **tetrahydroaldosterone** in human urine using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Principle

This method involves the enzymatic hydrolysis of **tetrahydroaldosterone** glucuronide, the primary form of THA in urine, to its free form.[2][3] Following hydrolysis, the sample is purified using solid-phase extraction (SPE) to remove interfering matrix components.[4][5] The purified extract is then subjected to liquid chromatography for the separation of **tetrahydroaldosterone** from other endogenous compounds. Detection and quantification are achieved using a triple

quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[4] A stable isotope-labeled internal standard is used to ensure accuracy and precision.[4]

Experimental Workflow



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Caption: General workflow for **tetrahydroaldosterone** quantification.

Detailed Protocols

Sample Preparation

- Urine Collection: Collect a 24-hour urine sample without preservatives. Store at -80°C until analysis.[2][3]
- Internal Standard Spiking: To 450 µL of urine, add the internal standard (e.g., d7-aldosterone).[4]
- Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase from *Helix pomatia* and incubate to deconjugate the **tetrahydroaldosterone** glucuronide.[3][4]
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge (e.g., SepPak tC18) with methanol followed by water.[5][6]
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge to remove polar interferences.

- Elute the analytes with an appropriate organic solvent (e.g., methanol).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

Parameter	Typical Conditions
LC System	Agilent 1290 Infinity LC or equivalent[4]
Column	Waters Acquity HSS PFP 1.8 μ m (2.1x50 mm) or equivalent[4]
Mobile Phase A	5 mM Ammonium formate in water[4]
Mobile Phase B	Methanol[4]
Flow Rate	0.4 mL/min
Column Temperature	40-45°C[7][8]
Injection Volume	2-25 μ L[7][8]
Gradient	A typical gradient starts with a low percentage of mobile phase B, which is then linearly increased to elute the analytes, followed by a column wash and re-equilibration.

Mass Spectrometry (MS) Conditions

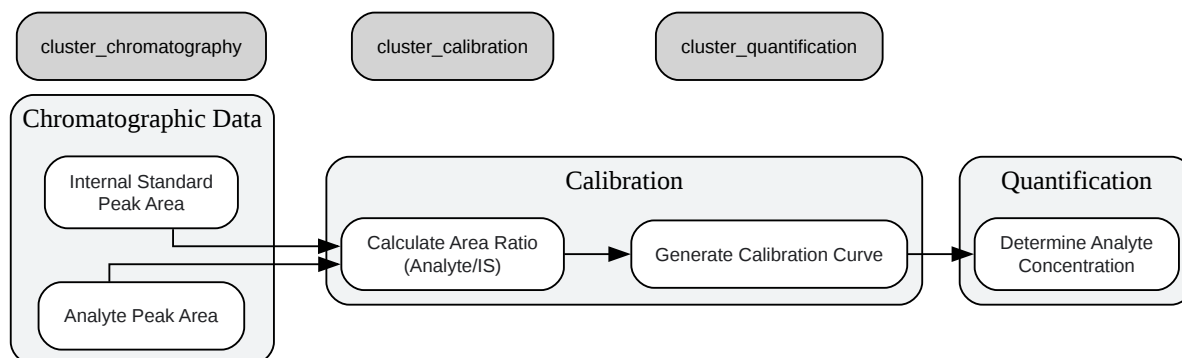
Parameter	Typical Conditions
Mass Spectrometer	Sciex QTRAP 6500 or equivalent triple quadrupole mass spectrometer[4][6]
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative Mode[4][5][9]
Source Temperature	150-600°C[10][11]
MRM Transitions	Optimized for tetrahydroaldosterone and the internal standard. For example, for aldosterone (a related steroid), transitions could be m/z 359 -> 189 and 359 -> 297.[10] Specific transitions for tetrahydroaldosterone should be empirically determined.
Dwell Time	50 ms per transition[12]

Quantitative Data Summary

The performance of LC-MS/MS methods for **tetrahydroaldosterone** quantification from various studies is summarized below.

Parameter	Method 1[13]	Method 2[2][3]	Method 3[5]
Calibration Range	25 - 5000 pg/mL	0.5 - 2770 nmol/L	Not explicitly stated
Lower Limit of Quantification (LLOQ)	25 pg/mL	0.5 nmol/L	Not explicitly stated
Intra-day Precision (%CV)	1.29 - 6.78%	≤ 5.2%	< 6.4%
Inter-day Precision (%CV)	1.77 - 8.64%	≤ 3.7%	< 9.0%
Recovery	86.3 - 114%	Not explicitly stated	89.8 - 98.4%
Matrix Effect	85.1 - 115%	No significant interference observed	Not explicitly stated

Data Analysis and Quantification



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Caption: Data analysis workflow for quantification.

Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting these ratios against the known concentrations of a series of calibrators. The concentration of **tetrahydroaldosterone** in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of **tetrahydroaldosterone** in human urine. The detailed protocol and performance data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their laboratories for clinical and research applications. The high precision and accuracy of this method make it a valuable tool for understanding the role of aldosterone in health and disease.

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